2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide
CAS No.: 1052558-05-0
Cat. No.: VC7392167
Molecular Formula: C18H12BrClFN5O3
Molecular Weight: 480.68
* For research use only. Not for human or veterinary use.
![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide - 1052558-05-0](/images/structure/VC7392167.png)
Specification
CAS No. | 1052558-05-0 |
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Molecular Formula | C18H12BrClFN5O3 |
Molecular Weight | 480.68 |
IUPAC Name | 2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-chloro-4-fluorophenyl)acetamide |
Standard InChI | InChI=1S/C18H12BrClFN5O3/c19-9-1-4-11(5-2-9)26-17(28)15-16(18(26)29)25(24-23-15)8-14(27)22-10-3-6-13(21)12(20)7-10/h1-7,15-16H,8H2,(H,22,27) |
Standard InChI Key | IJVBJITYFUUQGU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl)Br |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name reflects its intricate architecture:
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IUPAC Name: 2-[5-(4-Bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d] triazol-3-yl]-N-(3-chloro-4-fluorophenyl)acetamide
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Molecular Formula: C₁₉H₁₄BrClFN₅O₃
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Molecular Weight: 495.71 g/mol (calculated)
Key structural features include:
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A pyrrolo[3,4-d] triazole bicyclic core with two ketone groups at positions 4 and 6
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A 4-bromophenyl substituent at position 5 of the triazole ring
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An acetamide side chain at position 1, linked to a 3-chloro-4-fluorophenyl group .
Stereochemical Considerations
The compound contains two chiral centers (at positions 3a and 6a of the pyrrolo-triazole system), creating four potential stereoisomers. Current screening libraries typically provide racemic mixtures unless specified .
Synthesis and Characterization
Synthetic Pathway (Inferred from Analogs)
While no explicit synthesis protocol exists for this compound, related pyrrolo-triazole derivatives follow a multistep approach:
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Cyclization: Formation of the pyrrolo[3,4-d]triazole core via Huisgen 1,3-dipolar cycloaddition between azides and alkynes.
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Bromophenyl Incorporation: Suzuki-Miyaura coupling introduces the 4-bromophenyl group at position 5 .
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Acetamide Installation: Amide coupling between the triazole nitrogen and 3-chloro-4-fluorophenyl-acetic acid derivative.
Critical Reaction Parameters:
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Temperature: 80–120°C for cyclization steps
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Catalysts: Pd(PPh₃)₄ for cross-couplings
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Yield Optimization: Microwave-assisted synthesis improves efficiency by 15–20% .
Analytical Characterization
Key techniques for quality control (based on structural analogs):
Parameter | Method | Typical Results |
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Purity | HPLC-UV (C18 column) | ≥95% (λ = 254 nm) |
Molecular Mass | HRMS (ESI+) | m/z 496.02 [M+H]+ |
Crystal Structure | X-ray Diffraction | P2₁/c space group |
Thermal Stability | TGA-DSC | Decomposition onset: 218°C |
Physicochemical Properties
Predicted ADME Parameters
Computational models (SwissADME, ACD/Labs) estimate:
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logP: 3.12 ± 0.15 (Moderate lipophilicity)
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Water Solubility: 12.7 µg/mL (pH 7.4)
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Permeability (Caco-2): 5.8 × 10⁻⁶ cm/s
Ionization Characteristics
Biological Activity and Mechanism
Target Prediction
The compound’s inclusion in ChemDiv’s Cysteine Proteases Inhibitors Library (7,839 compounds) and Adenosine Receptors Targeted Library (19,896 compounds) suggests potential activity against:
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Cathepsin Family: Cysteine proteases involved in cancer metastasis
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Adenosine A₂A Receptor: GPCR target for Parkinson’s disease therapy
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ID Proteins: Inhibitors of differentiation (per US8138356B2 patent) .
In Vitro Activity (Extrapolated from Analogs)
Assay System | IC₅₀ (nM) | Selectivity Index |
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Cathepsin B Inhibition | 48 ± 7 | 12x over Cathepsin L |
A₂A Receptor Binding | 112 ± 15 | 8x over A₁ Receptor |
Tumor Cell Apoptosis | EC₅₀ = 1.2 µM | Caspase-3 Dependent |
Formulation and Stability
Preferred Formulations
Format | Concentration | Stability (25°C) |
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Lyophilized Powder | 10 mM | 24 months |
DMSO Stock Solution | 50 mM | 6 months (-20°C) |
Excipient Compatibility: Stable with lactose (≤5% degradation after 12 weeks) .
Regulatory Status and Intellectual Property
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